molecular formula C22H21N3O7S B2664085 6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-22-7

6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2664085
CAS No.: 864926-22-7
M. Wt: 471.48
InChI Key: ZTVCKDVYRNIMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a specialized chemical building block designed for advanced pharmaceutical research and development. This compound features a complex molecular architecture based on the 4,5-dihydrothieno[2,3-c]pyridine scaffold, a core structure recognized for its relevance in medicinal chemistry . The presence of the 1,3-dioxoisoindolin-2-yl (phthalimide) group is a characteristic feature often used as a protected amine precursor in multi-step synthetic routes, indicating this compound's role as a crucial intermediate . Researchers will find value in this molecule for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in constructing novel molecules for pharmacological screening. Its structural similarity to intermediates used in the synthesis of known drugs, such as Clopidogrel, suggests potential applications in cardiovascular and antiplatelet drug discovery programs . The ethyl and methyl ester groups provide handles for further chemical modification, allowing for versatile derivatization in a research setting. This product is supplied with a certificate of analysis to ensure identity and purity, guaranteeing consistent performance in your experimental workflows. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-3-32-22(30)24-9-8-14-15(10-24)33-18(17(14)21(29)31-2)23-16(26)11-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-7H,3,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCKDVYRNIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a thieno-pyridine core with multiple functional groups, which contribute to its biological activity. Key characteristics include:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol
  • Functional Groups : Dioxoisoindolin, acetamido, and dicarboxylate.

Research indicates that compounds similar to This compound may exert their effects through various mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, related compounds have shown significant inhibitory activity against c-Met kinase, a target in cancer therapy .
  • Induction of Apoptosis : Some studies suggest that similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of the compound against various cancer cell lines. The following table summarizes the findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
A5491.06Induces apoptosis and cell cycle arrest
MCF-71.23Inhibits cell proliferation
HeLa2.73Induces late apoptosis
LO2 (normal)NDNon-cytotoxic to normal cells

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to This compound :

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that derivatives exhibited moderate to high cytotoxicity against A549 and MCF-7 cell lines with IC50 values below 10 µM .
    • The mechanism was linked to apoptosis induction and G0/G1 phase arrest in the cell cycle.
  • Kinase Inhibition :
    • Compounds similar to this structure were shown to effectively inhibit c-Met kinase with IC50 values around 0.09 µM . This suggests potential for use in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Thieno[2,3-c]pyridine vs. Imidazopyridine Derivatives
  • Imidazopyridine Derivatives: Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature a fused imidazole-pyridine system. This core may exhibit stronger basicity and hydrogen-bonding capacity due to the imidazole nitrogen.
(b) Substituent Profiles
Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Thieno[2,3-c]pyridine Ethyl/methyl dicarboxylate; dioxoisoindolinyl acetamido Not reported Likely moderate lipophilicity (esters)
Diethyl 8-cyano-7-(4-nitrophenyl)... () Imidazopyridine Nitrophenyl, cyano, phenethyl ~550 (calc.) High polarity (nitro group); UV activity
6-Ethyl 3-methyl 2-amino... () Thieno[2,3-c]pyridine Ethyl/methyl dicarboxylate; amino group 284.33 Lower complexity; potential reactivity (amine)
(c) Functional Group Impact
  • Dioxoisoindolinyl Acetamido (Target) : Introduces a rigid, planar phthalimide-like moiety, which may enhance π-π stacking interactions in biological systems. This group is absent in –6 and 11, making the target structurally distinct.
  • Cyano/Nitro Groups (): Electron-withdrawing substituents increase polarity and may influence redox properties.

Physicochemical and Spectral Data

  • Melting Points : Imidazopyridine derivatives (–6) exhibit high melting points (215–245°C), suggesting crystalline stability. The target’s dioxoisoindolinyl group may further elevate melting points due to planar stacking.
  • Spectroscopy: 1H/13C NMR: Aromatic protons in the thienopyridine core (target) would resonate near δ 6.5–8.0 ppm, distinct from imidazopyridine’s δ 7.0–8.5 ppm (). HRMS: –6 validate mass accuracy (e.g., Δ < 0.02 Da), a benchmark for confirming the target’s molecular formula.

Research Implications and Limitations

  • Bioactivity Potential: The dioxoisoindolinyl group is associated with kinase inhibition and proteolysis targeting in pharmaceuticals.
  • Lumping Strategy (): Compounds with similar cores (e.g., thieno-/imidazopyridines) may be grouped for computational modeling, though substituent differences limit direct comparisons.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves a multi-step route:

Core Formation : Construction of the thieno[2,3-c]pyridine core via cyclization of substituted thiophene and pyridine precursors under controlled thermal conditions (100–120°C) .

Functionalization : Introduction of the 1,3-dioxoisoindolin-2-yl acetamido group via amide coupling (e.g., EDC/HOBt activation) in anhydrous DMF at 0–5°C to minimize side reactions .

Esterification : Sequential protection of carboxyl groups using ethyl and methyl esters via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol/methanol) .

Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Reaction Parameters :

  • Temperature : Critical for cyclization (exothermic steps require precise cooling).
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for ring closure efficiency .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 3.2–4.1 ppm; ester carbonyls at δ 165–170 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused ring system and verifies amide bond connectivity .
  • Mass Spectrometry :
    • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization?

Methodological Answer:

  • Scenario : Discrepancies in carbonyl peaks (e.g., ester vs. amide C=O).
  • Approach :
    • Variable Temperature NMR : Differentiates dynamic effects (e.g., rotamers) by analyzing signal splitting at elevated temperatures .
    • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .
    • Isotopic Labeling : Incorporates ¹³C-labeled carbonyl groups to trace chemical shift origins .

Q. What computational strategies predict its binding affinity to kinase targets?

Methodological Answer:

  • Docking Studies :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on the dioxoisoindolinyl group’s π-π stacking with Phe residues .
  • MD Simulations :
    • Run GROMACS simulations (100 ns) to assess stability of the acetamido linker in aqueous environments and binding site retention .
  • QSAR Models :
    • Train models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity against homologous kinases (e.g., JAK2, EGFR) .

Q. How can derivative design improve aqueous solubility without compromising activity?

Methodological Answer:

  • Strategies :
    • Ester Hydrolysis : Convert ethyl/methyl esters to carboxylates (e.g., NaOH-mediated saponification) to enhance polarity .
    • PEGylation : Introduce polyethylene glycol chains at the acetamido nitrogen to increase hydrophilicity .
    • Prodrug Approach : Mask carboxylates as pH-sensitive esters (e.g., pivaloyloxymethyl) for controlled release .
  • Validation :
    • Measure logD (octanol/water) and solubility in PBS (pH 7.4).
    • Retest kinase inhibition (IC₅₀) to ensure potency retention .

Q. What experimental controls are essential for assessing its stability under biological conditions?

Methodological Answer:

  • In Vitro Stability Assays :
    • Plasma Stability : Incubate compound (10 µM) in human plasma (37°C, 24h), quench with acetonitrile, and quantify via LC-MS/MS to detect degradation .
    • Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) with NADPH cofactor; monitor parent compound depletion .
  • Controls :
    • Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation.
    • Compare with stable analogs (e.g., deuterated derivatives) .

Q. How to prioritize biological targets for this compound based on structural analogs?

Methodological Answer:

  • Target Hypothesis :
    • Kinases : The thienopyridine core resembles ATP-competitive inhibitors (e.g., imatinib analogs) .
    • HDACs : The dioxoisoindolinyl group may chelate Zn²⁺ in histone deacetylase active sites .
  • Screening Workflow :
    • In Silico Profiling : Use Pharos or ChEMBL to identify kinases/HDACs with high structural homology.
    • Biochemical Assays : Test inhibition at 10 µM against recombinant kinases (e.g., Src, ABL1) using ADP-Glo™ kits .
    • Cellular Models : Validate in cancer cell lines (e.g., K562 leukemia) with Western blotting for phospho-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.